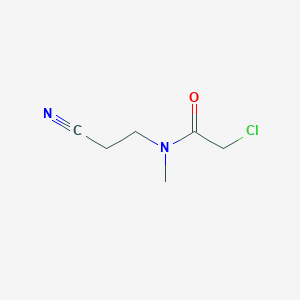

2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (600 MHz, CDCl₃) :

¹³C NMR (150 MHz, CDCl₃) :

| Signal (ppm) | Assignment | Source |

|---|---|---|

| 168.5 | Carbonyl (C=O) | |

| 117.2 | Nitrile (C≡N) | |

| 42.8 | N-CH₃ (methyl) | |

| 38.5 | Cl-CH₂-CO (chloroacetyl) | |

| 25.6, 18.3 | Cyanoethyl (-CH₂CH₂CN) |

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands (KBr pellet, cm⁻¹):

| Band (cm⁻¹) | Intensity | Assignment | Source |

|---|---|---|---|

| 2240 | Sharp | C≡N stretch (nitrile) | |

| 1665 | Strong | Amide I (C=O stretch) | |

| 1540 | Medium | Amide II (N-H bend + C-N stretch) | |

| 675 | Broad | C-Cl stretch |

The amide I band at 1665 cm⁻¹ is characteristic of secondary amides, while the C≡N stretch at 2240 cm⁻¹ confirms the nitrile group’s presence . The absence of N-H stretches above 3200 cm⁻¹ aligns with the tertiary amide structure .

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

| m/z | Relative Abundance (%) | Fragment Ion | Source |

|---|---|---|---|

| 160 | 15 | Molecular ion [M]⁺ | |

| 125 | 100 | [M-Cl]⁺ | |

| 98 | 45 | [CH₂CO-N(CH₃)CH₂CH₂]⁺ | |

| 67 | 30 | [CH₂CN]⁺ |

Dominant fragmentation pathways:

- Loss of chlorine radical (35/37 Da) yielding m/z 125.

- Cleavage of the amide bond to generate CH₂CO⁺ (m/z 43) and N-methyl-2-cyanoethylamine (m/z 98) .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKFUMRPYMVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368391 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-30-3 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloroethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted amides or thioamides.

Hydrolysis: Corresponding amides and carboxylic acids.

Reduction: Amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown activity against colon cancer and lung cancer cells in vitro, suggesting that it may play a role in developing new chemotherapeutic agents .

Drug Development

The compound is utilized in the synthesis of other pharmaceutical intermediates. Its unique structure allows it to be a building block for more complex molecules, which can enhance the therapeutic efficacy of drugs. Research has focused on optimizing its synthesis to improve yield and purity for drug formulation .

Pesticide Development

Research indicates that 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can be used in developing novel pesticides. Its structural properties allow it to interact with biological systems effectively, making it a candidate for creating environmentally friendly pest control agents. Field studies have shown promising results in controlling pest populations while minimizing harm to non-target species .

Plant Growth Regulation

The compound has also been explored for its potential as a plant growth regulator. Preliminary studies suggest that it can influence plant growth patterns, enhancing crop yields under specific conditions. This application is particularly relevant in sustainable agriculture practices aimed at increasing productivity without relying heavily on synthetic fertilizers .

Bioremediation

There is emerging interest in the use of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide in bioremediation processes. Its chemical properties may enable it to facilitate the breakdown of pollutants in contaminated environments, particularly in soil and water systems affected by agricultural runoff or industrial waste .

Data Tables

Case Studies

- Anticancer Efficacy : A study conducted on the cytotoxic effects of structurally related compounds showed that 2-chloro-N-(2-cyanoethyl)-N-methylacetamide significantly inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further drug development.

- Pesticidal Activity : Field trials demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls, highlighting its effectiveness as a pesticide.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanoethyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Chloroacetamide Derivatives and Their Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., -CN in 2-cyanoethyl or 4-cyanophenyl) exhibit enhanced electrophilicity at the chloroacetyl group, facilitating nucleophilic substitution reactions. This contrasts with electron-donating groups (e.g., -OCH₃ in 2-methoxyphenyl derivatives), which stabilize the amide bond but reduce reactivity . The cyanoethyl group in the target compound may increase metabolic stability compared to herbicides like acetochlor, which are metabolized via oxidative pathways to toxic aniline derivatives .

Biological Activity: Chloroacetamides with aromatic substituents (e.g., phenyl, nitrophenyl) are common in drug discovery. Aliphatic substituents, such as the cyanoethyl group, may reduce cytotoxicity compared to aromatic analogs but require further toxicological profiling .

Synthetic Utility: The target compound’s cyanoethyl group could serve as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry) . In contrast, N-methyl derivatives (e.g., 2-chloro-N-methylacetamide) are primarily used as precursors for heterocyclic compounds like imidazolidines .

Research Findings and Data

Metabolic and Toxicological Profiles

- Herbicide Metabolism: Chloroacetamide herbicides (e.g., acetochlor, metolachlor) are metabolized by liver microsomes to carcinogenic intermediates like CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) via cytochrome P450 enzymes (CYP3A4, CYP2B6). The cyanoethyl group in the target compound may impede this pathway, reducing bioactivation risks .

- Toxicity Data: Cyano-containing chloroacetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicological studies, highlighting the need for caution in handling .

Structural and Crystallographic Insights

- Hydrogen Bonding: In 2-chloro-N-phenylacetamide, antiparallel alignment of N–H and C=O groups forms infinite chains via N–H⋯O hydrogen bonds. The cyanoethyl group in the target compound may disrupt such packing, altering crystallinity .

Biologische Aktivität

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound notable for its structural features, which include a chloro group, a cyanoethyl group, and a methylacetamide moiety. Its molecular formula is CHClNO, with a molecular weight of 160.6 g/mol. This compound has gained attention in the realm of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The unique structure of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide allows it to interact with various biological macromolecules. The presence of the cyanoethyl group is significant as it can influence the compound's reactivity and biological activity compared to its analogs.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 160.6 g/mol |

| Chemical Class | Amides, Halogenated |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that 2-chloro-N-(2-cyanoethyl)-N-methylacetamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-chloro-N-(2-cyanoethyl)-N-methylacetamide possess significant antimicrobial properties. For instance, a study involving various chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : Benzofuran derivatives, which include compounds structurally related to 2-chloro-N-(2-cyanoethyl)-N-methylacetamide, have been reported to exhibit strong anticancer activities. They inhibit cell growth in various cancer cell lines through mechanisms that may involve the disruption of cellular signaling pathways .

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases where these enzymes play a role .

Case Studies

- Antimicrobial Screening : A recent study screened a series of newly synthesized N-substituted chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that structural modifications significantly impacted antimicrobial efficacy against various pathogens .

- Mechanism of Action : Research on benzofuran derivatives has revealed their ability to inhibit topoisomerase I and other enzymes critical for cancer cell proliferation. This mechanism suggests that similar compounds may share this action pathway, contributing to their anticancer effects .

The biological activity of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can be attributed to its interaction with specific targets within cells:

- Cell Membrane Penetration : The lipophilicity of the compound enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Biochemical Pathways : It has been shown to affect metabolic pathways by interacting with enzymes and receptors, leading to alterations in gene expression and cellular function .

Toxicity and Safety

Toxicological assessments indicate that 2-chloro-N-(2-cyanoethyl)-N-methylacetamide exhibits acute toxicity if ingested, classified under H301 (toxic if swallowed) and H302 (harmful if swallowed) . Safety precautions should be taken when handling this compound in laboratory settings.

Q & A

Q. What synthetic methodologies are effective for preparing 2-chloro-N-(2-cyanoethyl)-N-methylacetamide?

Answer: A robust approach involves C-amidoalkylation reactions using Lewis or Brønsted acid catalysts. For example, 2-chloroacetamide derivatives can react with aromatic substrates under optimized conditions (e.g., FeCl₃ or H₂SO₄ catalysis) to yield target compounds. Key steps include:

Substitution reactions under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy substituents) .

Reduction of intermediates (e.g., nitrobenzene derivatives) using iron powder in acidic media .

Condensation with cyanoacetic acid or its derivatives, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .

Table 1: Example catalysts and yields for C-amidoalkylation (adapted from ):

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| FeCl₃ | 6 h | 78 |

| H₂SO₄ | 4 h | 85 |

Q. How can the structure of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide be confirmed?

Answer: Spectroscopic techniques are critical:

- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹), C-Cl (~600–800 cm⁻¹), and CN (~2200 cm⁻¹) groups .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight .

Advanced Research Questions

Q. How can contradictory data on the toxicity of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide be resolved?

Answer: Discrepancies in toxicity studies often arise from:

- Variability in purity : Impurities (e.g., unreacted chloroacetamide precursors) may skew results. Use HPLC (>98% purity) for biological assays .

- Model systems : Differences in cell lines or organisms (e.g., human vs. rodent hepatocytes) require cross-validation. For example:

- Metabolite analysis : LC-MS/MS can identify toxic metabolites (e.g., cyanoethylamine derivatives) .

Q. What strategies optimize the reaction efficiency of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide in heterocyclic synthesis?

Answer: To enhance reactivity in forming aziridines or lactams:

Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of chloroacetamide intermediates .

Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .

Catalyst screening : Test Brønsted acids (e.g., p-TsOH) for electrophilic activation of the chloroacetamide group .

Note : Side reactions (e.g., hydrolysis to carboxylic acids) can be minimized by anhydrous conditions .

Q. How should environmental persistence of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide be assessed?

Answer: Use ecotoxicological assays and degradation studies :

Q. What safety protocols are critical when handling 2-chloro-N-(2-cyanoethyl)-N-methylacetamide?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Neutralize residues with 10% NaOH before incineration .

Note : Immediate decontamination with water is required for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.